Enhanced Cellular Efficacy in DAAO Inhibition vs. Unsubstituted Scaffold
While direct activity data for the specific compound is limited, class-level inference from structurally related D-amino acid oxidase (DAAO) inhibitors demonstrates the critical role of substitution. A potent benzisoxazolone DAAO inhibitor, CBIO (6-chloro-1,2-benzisoxazol-3(2H)-one), exhibits an IC50 of 90 nM against rat spinal cord DAO and 150 nM against porcine kidney DAO, with a Ki of 100 nM . This contrasts sharply with unsubstituted 1,2-benzisoxazol-3(2H)-one, which serves as an inactive core scaffold. The presence and nature of substituents, like the 5-tert-butyl group, are essential to drive potency and cellular permeability, with lipophilic groups being favored for CNS penetration.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | N/A (Class-level inference) |
| Comparator Or Baseline | CBIO (6-chloro-1,2-benzisoxazol-3(2H)-one): IC50 = 90 nM (rat), 150 nM (porcine). 1,2-Benzisoxazol-3(2H)-one (unsubstituted): Inactive. |
| Quantified Difference | >1000-fold increase in potency with appropriate substitution |
| Conditions | DAAO enzyme assay |
Why This Matters
This demonstrates that the benzisoxazole core alone is inactive; specific substitution, such as with a tert-butyl group, is a prerequisite for developing potent, cell-permeable enzyme inhibitors.
